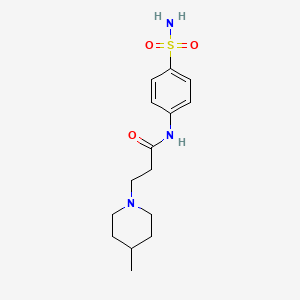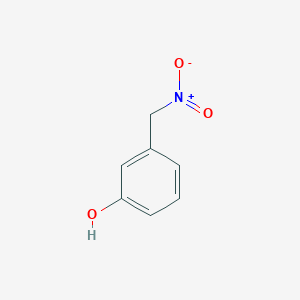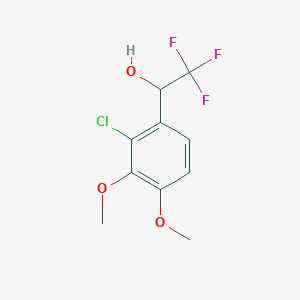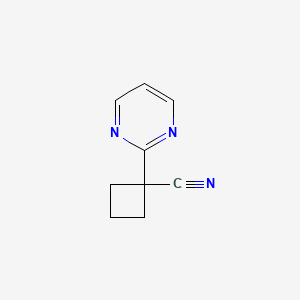
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position of the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with bromine and sulfur in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as acetic acid or ethanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify specific analytes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiadiazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Bromo-5-(2-methylphenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H7BrN2S |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
Clé InChI |
QLWQCSNTMJAOCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


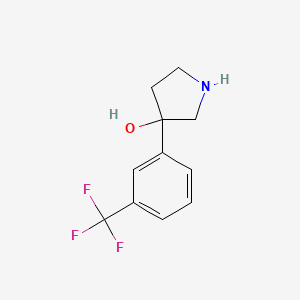
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
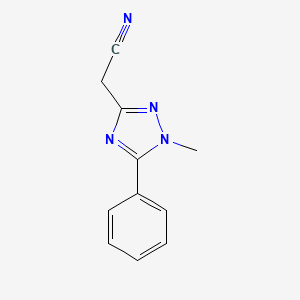
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)


